![molecular formula C17H21N3O2 B7592400 Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD is a chemical compound that belongs to the class of oxadiazoles. It has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The compound has shown promising results in preclinical studies, and its potential applications are being explored in ongoing research.
Mécanisme D'action
The mechanism of action of AZD is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, AZD may increase the levels of neurotransmitters, which can improve cognitive function and memory.
Biochemical and physiological effects:
AZD has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of AZD is that it is relatively easy to synthesize and purify, which makes it suitable for use in lab experiments. However, one of the limitations of AZD is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Orientations Futures
There are several future directions for research on AZD. One area of research is to further explore the compound's potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative disorders. Another area of research is to investigate the compound's potential applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes. Additionally, further research is needed to fully understand the compound's mechanism of action and to design experiments that can accurately measure its effects.
Méthodes De Synthèse
The synthesis of AZD involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-chloro-N-(azocan-1-yl)benzamide in the presence of triethylamine. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
AZD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, AZD has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, AZD has been studied for its potential applications in the development of organic semiconductors and light-emitting diodes. In agriculture, AZD has been explored for its potential use as a pesticide.
Propriétés
IUPAC Name |
azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-18-16(22-19-13)14-9-5-6-10-15(14)17(21)20-11-7-3-2-4-8-12-20/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMWOYXVBNEURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)
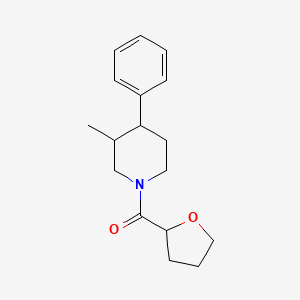
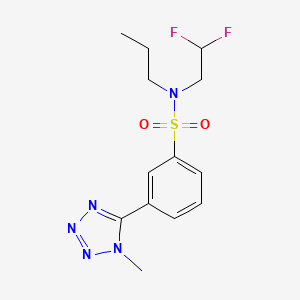
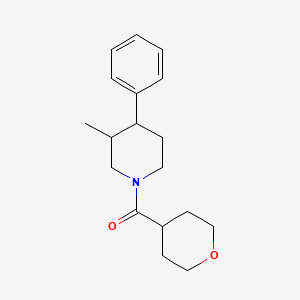
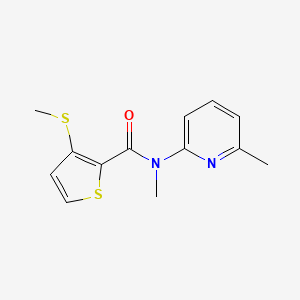
![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
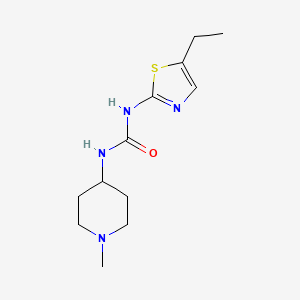
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)
